molecular formula R B1232282 Rubidium-81 CAS No. 18268-34-3

Rubidium-81

Cat. No.: B1232282
CAS No.: 18268-34-3
M. Wt: 80.91899 g/mol
InChI Key: IGLNJRXAVVLDKE-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubidium-81 (Rb-81) is a radioactive isotope of rubidium with a half-life of approximately 4.58 hours . It decays by electron capture, emitting gamma rays with prominent energies at 190.46 keV and 446.15 keV, making it highly suitable for imaging applications . A primary research application of Rb-81 is in the study and development of diagnostic imaging techniques, particularly for cardiac and pulmonary studies. It can be used directly as a potassium analog for myocardial perfusion imaging . Furthermore, this compound serves as the parent nuclide in a generator system for producing the metastable isotope Krypton-81m (Kr-81m), which is invaluable for lung ventilation studies due to its very short half-life of 13 seconds . This generator system, often commercialized under names like KryptoScan, allows for the elution of Kr-81m gas using air . Our this compound is supplied as a high-purity product, meticulously separated from radioactive impurities such as Bromine, Manganese, and Cobalt through a refined process involving cation-exchange chromatography . The final product is a sterile solution in a pharmaceutically-acceptable cationic solution, such as isotonic saline, ready for your research investigations . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

18268-34-3

Molecular Formula

R

Molecular Weight

80.91899 g/mol

IUPAC Name

rubidium-81

InChI

InChI=1S/Rb/i1-4

InChI Key

IGLNJRXAVVLDKE-AHCXROLUSA-N

SMILES

[Rb]

Isomeric SMILES

[81Rb]

Canonical SMILES

[Rb]

Synonyms

81Rb radioisotope
Rb-81 radioisotope
Rubidium-81

Origin of Product

United States

Scientific Research Applications

Production Methods

The production of Rubidium-81 involves several techniques aimed at minimizing radioactive contaminants and enhancing the quality of the isotope. One notable method utilizes a rubidium chloride target subjected to proton irradiation to produce Strontium-81, which subsequently decays to yield high-purity Rb-81. This process significantly reduces the presence of unwanted radioisotopes, ensuring that the resulting Rb-81 is suitable for medical applications .

Key Production Steps:

  • Target Preparation: Rubidium chloride is irradiated with protons.
  • Separation Process: Strontium-81 is separated through precipitation methods.
  • Purification: The final Rb-81 product is purified to contain less than 0.01% of other radioactive contaminants .

Imaging Applications

This compound is primarily used in myocardial perfusion imaging due to its ability to assess blood flow in cardiac tissues. Its decay properties allow for effective imaging protocols that can evaluate myocardial viability and perfusion under various conditions.

Diagnostic Imaging Techniques

  • Positron Emission Tomography (PET): Rb-81 serves as a tracer that enables visualization of blood flow in the heart by detecting gamma rays emitted during its decay.
  • Single Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT utilizes Rb-81 to provide detailed images of myocardial perfusion and function.

Advantages of Rb-81:

  • Long Half-Life: The relatively long half-life allows for logistical flexibility in clinical settings, as it can be transported without requiring immediate use.
  • High Spatial Resolution: Enhanced spatial resolution improves the quality of imaging results, allowing for better diagnosis and treatment planning .

Case Studies

Numerous studies have demonstrated the effectiveness of this compound in clinical settings:

  • Myocardial Perfusion Studies:
    • A study involving canine models assessed myocardial perfusion using Rb-81 and demonstrated its capability to accurately depict areas of ischemia and infarction .
    • Another clinical trial highlighted Rb-81's utility in patients with coronary artery disease, showcasing its ability to differentiate between viable and non-viable myocardial tissue based on tracer uptake patterns .
  • Comparative Studies:
    • Research comparing Rb-81 with other tracers like Thallium-201 indicated that Rb-81 provided superior imaging results in terms of spatial resolution and diagnostic accuracy for myocardial viability assessments .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Myocardial Studies : Zaret et al. (1973) validated Rb-81’s efficacy in stress-rest protocols, detecting ischemia with 85% sensitivity .
  • Tumor Imaging: Rb-81-PET identified elevated perfusion in breast cancer (1.8× higher than normal tissue) .
  • Comparative Studies : Rb-81 outperformed K-43 in resolution due to superior gamma emissions but lagged behind Tl-201 in clinical adoption due to half-life constraints .

Preparation Methods

Loading and Washing

The aqueous Rb-81 solution is passed through a cation-exchange resin, typically composed of divinylbenzene-styrene or ethylvinylbenzene polymers. These resins bind Rb-81 via electrostatic interactions with sulfonic acid groups, while impurities like Br⁻, Mn²⁺, and Co²⁺ remain in the mobile phase due to their lower affinity. Subsequent washes with deionized water remove residual impurities, resulting in Rb-81 retained on the resin with >95% purity.

Elution with Physiologically Compatible Solutions

Bound Rb-81 is eluted using isotonic saline (0.9% NaCl), which displaces the isotope from the resin’s binding sites. The eluate is collected in sterile vials and diluted if necessary to achieve activity concentrations suitable for patient administration (typically 10–50 mCi/mL).

Integration with KryptoScan™ Generators

Rb-81 production is often coupled with KryptoScan™ generators, originally designed for krypton-81m (Kr-81m) production. These generators consist of a lead-shielded housing containing the cation-exchange resin. By switching the eluent from air (used for Kr-81m) to saline, the same apparatus can produce Rb-81 solutions. This dual functionality reduces infrastructure costs and enables onsite preparation in hospitals.

Table 1: Comparison of Rb-81 Production Steps

StepProtocol from PatentProtocol from CERN Document
Irradiation Cyclotron, Kr-82(p,n)Rb-81Cyclotron, Kr-82(p,n)Rb-81
Dissolution Sterile waterSterile water
Purification Dowex Marathon resinCustom ion exchanger
Elution Saline (0.9% NaCl)Saline (0.9% NaCl)
Quality Control Gamma spectroscopy, pH testingActivity assay, sterility testing

Recent Advances and Challenges

Recent patents highlight efforts to improve resin longevity and elution efficiency, such as using macroporous resins with higher binding capacities. However, challenges persist in scaling production to meet global demand, as Rb-81 cannot be stockpiled due to its short half-life .

Q & A

Q. How is Rubidium-81 synthesized for experimental use, and what methodological considerations ensure reproducibility?

this compound is produced via cyclotron irradiation, typically adsorbed onto zirconium phosphate in a generator system . To ensure reproducibility, researchers must:

  • Document irradiation parameters (beam energy, duration) and purification steps (e.g., column chromatography).
  • Validate purity using gamma spectroscopy and cross-reference decay products (e.g., Krypton-81m) .
  • Provide detailed protocols in the "Experimental" section of manuscripts, adhering to guidelines for supplementary data on compound preparation .

Q. What decay properties of this compound are critical for designing nuclear medicine experiments?

this compound decays via electron capture and beta decay to Krypton-81m, which emits gamma rays (190 keV) suitable for imaging . Key parameters include:

  • Half-life : 4.58 hours (critical for timing dose administration).
  • Daughter product stability : Krypton-81m’s short half-life (13.1 seconds) necessitates rapid extraction and utilization .
  • Decay chain validation : Use gamma counters to confirm decay pathways and rule out impurities .

Q. How can researchers verify the purity and identity of this compound in experimental setups?

  • Spectroscopic analysis : Gamma spectroscopy to detect characteristic emission peaks.
  • Chromatographic validation : Compare retention times with certified standards.
  • Cross-referencing : Cite established decay equations (e.g., 81Rb81mKr+νe^{81}\text{Rb} \rightarrow ^{81\text{m}}\text{Kr} + \nu_e) and prior literature .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported this compound decay parameters across studies?

Contradictions in half-life or branching ratios may arise from instrumental calibration errors or impurity interference. To address this:

  • Replicate experiments : Use independent detectors (e.g., Geiger-Müller vs. scintillation counters) .
  • Statistical rigor : Apply Bayesian analysis to quantify uncertainty intervals and compare with historical data .
  • Meta-analysis : Systematically review primary literature, prioritizing studies with transparent methodologies .

Q. How can researchers optimize this compound generators for clinical imaging while minimizing radiation exposure?

  • Column efficiency : Test zirconium phosphate adsorption capacity under varying pH and temperature conditions .
  • Dose calibration : Use Monte Carlo simulations to model Krypton-81m yield and optimize elution protocols.
  • Safety protocols : Adhere to ALARA principles and validate shielding requirements via dosimetry .

Q. What frameworks guide hypothesis formulation for novel applications of this compound in metabolic imaging?

  • PICO Framework : Define P opulation (e.g., organ/tissue), I ntervention (this compound dose), C omparison (existing tracers like 18F-FDG^{18}\text{F-FDG}), and O utcome (imaging resolution/contrast) .
  • FINER Criteria : Ensure hypotheses are F easible (equipment access), I nteresting (addresses tracer kinetics gaps), N ovel (untested applications), E thical (radiation ethics), and R elevant (clinical utility) .

Methodological Best Practices

  • Data Collection : Design experiments with controls (e.g., non-radioactive analogs) to isolate this compound’s effects .
  • Statistical Reporting : Use metric units, report means ± SD with justified precision (e.g., "12.3 ± 0.5 MBq" vs. "12.34 MBq") .
  • Ethical Compliance : For human studies, detail participant selection criteria and radiation exposure limits in ethics submissions .

Table: Key Parameters for this compound Experimental Design

ParameterValue/MethodEvidence Source
Production MethodCyclotron irradiation
Half-life4.58 hours
Decay ModeElectron capture, β⁻ decay
Daughter ProductKrypton-81m (t₁/₂ = 13.1 s)
Purity ValidationGamma spectroscopy + chromatography
Safety ProtocolALARA + dosimetry modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.